3-Ethoxy-4-methoxypyrrolidin-1-amine
Description
Properties
IUPAC Name |
3-ethoxy-4-methoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-11-7-5-9(8)4-6(7)10-2/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEVQSFKAFLFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-4-methoxypyrrolidin-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy and methoxy groups. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : Approximately 217.26 g/mol
- Structural Features : The compound features a pyrrolidine ring with ethoxy and methoxy substituents, which enhance its solubility and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which may protect cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
2. CNS Activity
Studies suggest that this compound may influence central nervous system (CNS) functions. Its structural analogs are often evaluated for neuroactive effects, indicating potential applications in treating neurological disorders.
3. Antimicrobial Activity
Similar compounds have shown the ability to inhibit bacterial growth, suggesting that this compound may possess antimicrobial properties. This activity warrants further investigation for potential use as an antibiotic agent.
The biological activity of this compound is likely mediated through its interactions with various biological molecules, including enzymes and receptors. Preliminary studies indicate:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Gene Expression Modulation : It may affect gene expression profiles, impacting cellular processes such as proliferation and apoptosis.
Case Studies
- Cellular Studies : In vitro studies have shown that this compound can alter cell signaling pathways related to oxidative stress response, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
- Animal Models : Research utilizing animal models has demonstrated the compound's efficacy in reducing inflammation and promoting neuroprotection, suggesting its utility in treating neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, ethoxy, methoxy | Antioxidant, CNS activity, antimicrobial |
| 1-(Pyrrolidin-3-yl)-2-methylpropan-1-one | Pyrrolidine ring, ketone | Analgesic properties |
| 4-Methylpyrrolidine | Simple pyrrolidine structure | Neuroactive effects |
| 3-(Ethoxycarbonyl)pyrrolidine | Ethoxy group, carbonyl | Antimicrobial activity |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences :
- Pyrrolidine vs. Pyridine : The saturated pyrrolidine ring in the target compound offers conformational flexibility, contrasting with the aromatic pyridine or fused pyrrolopyridine systems in analogs. This affects electronic properties (e.g., basicity) and bioavailability.
- Substituent Effects :
- Ethoxy vs.
- Methyl Groups: Pyridine derivatives like 6-Methoxy-4-methylpyridin-3-amine prioritize methyl substituents for steric stabilization or regioselective reactions .
Synthetic Considerations :
- Pyrrolidine derivatives often require ring-closing metathesis or reductive amination, whereas pyridine analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine) are synthesized via Ullmann coupling or nucleophilic substitution .
- Reaction conditions (e.g., catalysts, temperature) differ significantly due to the stability of aromatic vs. aliphatic amines.
Applications :
- Drug Discovery : Pyrrolidine derivatives are favored for their ability to mimic peptide bonds, while pyridine-based compounds (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine) are explored as kinase inhibitors.
- Agrochemicals : Pyridine derivatives with methoxy/methyl groups are used as intermediates in herbicide synthesis due to their stability under harsh conditions .
Research Findings and Implications
- Electronic Effects : Ethoxy groups in pyrrolidines may reduce ring basicity compared to pyridines, impacting protonation states in physiological environments.
- Steric Hindrance : Bulkier substituents in the target compound could limit interaction with flat binding pockets common in kinase targets, making it more suitable for G-protein-coupled receptors (GPCRs).
- Metabolic Stability : Methoxy groups in pyridines are prone to demethylation, whereas ethoxy groups in pyrrolidines may resist enzymatic cleavage, enhancing pharmacokinetics.
Preparation Methods
General Synthetic Strategies for Amines Related to Pyrrolidin-1-amine Derivatives
Amines such as 3-ethoxy-4-methoxypyrrolidin-1-amine are typically synthesized by methods applicable to secondary and tertiary amines, including:
- Alkylation of sulfonamide derivatives of primary amines to yield secondary amines.
- Reduction of alkyl imines and dialkyl iminium salts , which can produce secondary and tertiary amines.
- Reduction of amide derivatives of primary and secondary amines.
- Reductive amination of carbonyl compounds , a versatile and widely used method involving imine formation followed by reduction, often catalyzed chemically (e.g., NaBH3CN) or catalytically (Pt, Pd, Ni catalysts).
These general methods provide a foundation for the synthesis of substituted pyrrolidinyl amines, including this compound.
Specific Synthesis Routes for this compound
While direct literature on this compound is limited, closely related compounds such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethylamine have well-documented synthetic routes that can inform the preparation of the target compound due to structural similarities.
Hydrogenation of Vinylamine Precursors with Chiral Catalysts
A patented method for synthesizing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethylamine involves:
- Starting from 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) vinylamine.
- Mixing with a chiral organic catalyst (non-transition metal based) and an acid in a suitable solvent.
- Performing a hydrogenation reduction under mild conditions (30-80 °C, 10-45 hours).
- The reaction yields the desired amine with high chiral purity and ease of purification.
This method is notable for avoiding toxic heavy metal residues, having a stable and environmentally friendly process, and being suitable for industrial scale-up.
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction temperature | 30-80 °C | Optimal 40-60 °C |
| Reaction time | 10-45 hours | Optimal 15-30 hours |
| Molar ratio (vinylamine:acid) | 1:0.2 to 1:0.6 | Optimal 1:0.3 to 1:0.4 |
| Solvents | Dioxane, chloroform, DCM, toluene, THF, acetonitrile | Choice depends on solubility and reaction kinetics |
| Catalyst type | Organic chiral catalyst | Non-transition metal, reduces metal contamination |
This approach is advantageous due to its one-step synthesis, high yield, and mild conditions, making it highly practical for producing substituted pyrrolidinyl amines.
Multi-step Synthesis via Sulfonylation, Azidation, and Reduction
An alternative method involves:
- Asymmetric reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanone to the corresponding alcohol.
- Conversion to a chiral amine intermediate through sulfonylation, azidation, and hydrogenation reduction steps.
- This route achieves high asymmetric conversion (>98%) but involves multiple complex steps, making it less efficient industrially.
Analytical Comparison of Preparation Methods
| Method | Steps | Yield/Chiral Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| One-step hydrogenation with chiral catalyst | 1 | High yield, high chiral purity | Mild conditions, environmentally friendly, scalable | Requires chiral catalyst availability |
| Multi-step sulfonylation and azidation | Multiple | >98% asymmetric conversion | High stereoselectivity | Complex, time-consuming, costly |
| General reductive amination methods | 1-2 | Variable | Versatile, widely applicable | May require metal catalysts, purification challenges |
Notes on Reaction Conditions and Purification
- The choice of solvent significantly affects reaction rate and product isolation. Common solvents include dioxane, dichloromethane, and tetrahydrofuran.
- Acid catalysts are necessary for imine formation in reductive amination steps.
- Post-reaction workup typically involves extraction, concentration, and chromatographic purification to achieve high purity.
- Use of non-transition metal organic catalysts minimizes heavy metal contamination, an important consideration in pharmaceutical applications.
Summary of Research Findings
- The most efficient and industrially viable method for preparing this compound analogs is the one-step hydrogenation reduction of vinylamine precursors using organic chiral catalysts under mild conditions.
- This method balances high yield, stereochemical control, environmental safety, and cost-effectiveness.
- Multi-step processes, while capable of high stereoselectivity, are less favored due to complexity and cost.
- General amine synthesis techniques such as reductive amination and reduction of imines are foundational but require optimization for this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethoxy-4-methoxypyrrolidin-1-amine, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of pyrrolidine derivatives often involves nucleophilic substitution or reductive amination. For example, alkylation of pyrrolidine precursors with ethoxy and methoxy substituents can be optimized using polar aprotic solvents (e.g., acetonitrile or DMF) under controlled temperatures (50–80°C). Post-synthesis purification via recrystallization (e.g., acetonitrile/water mixtures) ensures purity . Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts like unreacted amines or over-alkylated species.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer :
- NMR : H and C NMR can resolve ethoxy (-OCHCH) and methoxy (-OCH) signals. For example, methoxy protons typically resonate at δ 3.2–3.4 ppm, while ethoxy protons split into quartets (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) .
- IR : Stretching vibrations for C-O (1050–1250 cm) and N-H (3300–3500 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calculated 174.1368) .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what analytical tools resolve enantiomeric or diastereomeric forms?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) can enforce stereoselectivity during pyrrolidine ring formation. For resolution, chiral HPLC with cellulose-based columns or X-ray crystallography (using SHELX software ) distinguishes enantiomers. For example, in related compounds, the (R,S) configuration shows distinct NOE correlations in 2D NMR .
Q. What strategies address contradictions in spectroscopic data vs. computational modeling (e.g., DFT) for this compound?
- Methodological Answer : Discrepancies between experimental H NMR shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., PCM in Gaussian) to refine computational data. Cross-validate with solid-state NMR or single-crystal XRD to resolve ambiguities .
Q. How do solvent polarity and temperature affect the compound’s stability in pharmacological assays?
- Methodological Answer : Stability studies in DMSO (common assay solvent) at 25°C vs. 37°C can reveal degradation pathways (e.g., hydrolysis of ethoxy groups). Monitor via LC-MS over 24–72 hours. Buffered aqueous solutions (pH 7.4) may accelerate degradation compared to aprotic solvents .
Data Contradiction and Reproducibility
Q. How to troubleshoot inconsistent biological activity data across studies using this compound derivatives?
- Methodological Answer :
- Purity Verification : Ensure >95% purity via HPLC; trace impurities (e.g., alkyl halides from synthesis) may skew bioassay results .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize variability in IC values.
- Structural Analogues : Compare with structurally validated compounds (e.g., 4-methoxypyridine derivatives ) to isolate substituent effects.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
